N-cyclopropyl-2-ethylsulfonylpropanamide
Description
N-cyclopropyl-2-ethylsulfonylpropanamide is a synthetic organic compound characterized by a propanamide backbone with a cyclopropyl group attached to the amide nitrogen and an ethylsulfonyl substituent at the 2-position. The sulfonyl group confers strong electron-withdrawing properties, while the cyclopropyl ring introduces steric constraints and metabolic stability. This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide derivatives.
Properties
IUPAC Name |
N-cyclopropyl-2-ethylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-3-13(11,12)6(2)8(10)9-7-4-5-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGKZQUBWMMZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C)C(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional Group Comparison: Sulfonyl vs. Amino/Alcohol Substituents
- 2-(N,N-Diisopropylamino)ethyl chloride (CAS 96-79-7) : Structure: Contains a tertiary amino group (N,N-diisopropyl) and a chloroethyl chain. Key Differences: The amino group is nucleophilic, contrasting with the sulfonyl group's electrophilic nature. Chloride substitution may enhance reactivity in alkylation reactions compared to the sulfonyl group’s stability. Applications: Likely used as an intermediate in organophosphorus synthesis, differing from sulfonamides’ roles in enzyme inhibition.
- 2-(N,N-Diisopropylamino)ethanol (CAS 96-80-0) : Structure: Features an ethanol group linked to a diisopropylamino moiety. Key Differences: The hydroxyl group increases hydrophilicity, while the sulfonyl group in the target compound may improve binding to hydrophobic pockets in proteins.
Propanamide Backbone Derivatives
- (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide () : Structure: Shares a propanamide core but substitutes the sulfonyl group with an indole ring and a cycloheptylpropyl chain. Key Differences:
- Cycloheptylpropyl’s bulkiness may reduce membrane permeability compared to the compact cyclopropyl group.
Sulfonyl-Containing Analogs
- Butyl N-isopropyl-N-methylphosphoramidocyanidate (CAS 870124-14-4) :
- Structure : Includes a phosphoramidocyanidate group with a butyl chain.
- Key Differences : The phosphorus center enables coordination to metals, unlike the sulfonyl group’s role in hydrogen bonding or charge stabilization.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound likely enhances resistance to oxidative metabolism compared to linear alkyl chains in analogs like butyl derivatives .
- Solubility : The ethylsulfonyl group may improve aqueous solubility relative to hydrophobic indole or cycloheptyl groups .
- Reactivity : Sulfonyl groups are less reactive in nucleophilic substitutions compared to chlorides or phosphoramidocyanidates, favoring stability in physiological conditions .
Limitations and Knowledge Gaps
The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. Further experimental studies are required to validate its physicochemical properties and biological activity.
Q & A
Q. What are the optimal synthetic routes for N-cyclopropyl-2-ethylsulfonylpropanamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of N-cyclopropyl-2-ethylsulfonylpropanamide typically involves multi-step protocols. A common approach includes:
- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition under controlled temperatures (e.g., 0–5°C) to avoid side reactions .
- Step 2 : Sulfonylation of the intermediate using ethylsulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts .
- Step 3 : Amidation with propanamide derivatives, requiring precise pH control (pH 7–8) to prevent hydrolysis of the sulfonyl group .
Q. Critical Factors :
- Temperature : Excess heat in Step 1 leads to ring-opening side products.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR :
- Cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm).
- Ethylsulfonyl groups show characteristic triplets (δ 3.0–3.5 ppm for CH₂) and a singlet for SO₂ .
- Mass Spectrometry (HRMS) : Expected [M+H]⁺ = 248.12 g/mol (theoretical). Deviations >0.005 Da indicate impurities .
- IR Spectroscopy : Strong absorbance at 1150–1250 cm⁻¹ confirms sulfonyl (S=O) stretching .
Q. Validation Protocol :
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl group in this compound under nucleophilic conditions?
Methodological Answer: The ethylsulfonyl moiety undergoes nucleophilic substitution (Sₙ2) or elimination, depending on steric and electronic factors:
- Sₙ2 Pathway : Attack at the sulfonyl sulfur is hindered by the cyclopropyl group’s steric bulk, favoring β-elimination (e.g., with strong bases like NaOH) .
- Computational Modeling : Density Functional Theory (DFT) simulations reveal transition-state energies for competing pathways. For example, a 15 kcal/mol barrier for elimination vs. 22 kcal/mol for substitution .
Q. Experimental Design :
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
Methodological Answer: Discrepancies in solubility (e.g., 5 mg/mL vs. 12 mg/mL in water) may arise from:
- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRPD).
- pH Effects : Protonation of the amide group (pKa ~3.5) increases solubility in acidic buffers .
Q. Resolution Strategy :
Q. What in vitro assays are suitable for probing the bioactivity of this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against sulfotransferases or proteases (e.g., trypsin) using fluorogenic substrates (IC₅₀ determination) .
- Cellular Uptake : Radiolabel the compound with ¹⁴C and quantify accumulation in HEK293 cells via scintillation counting .
- Control Experiments : Include cyclopropane-free analogs to isolate sulfonyl-specific effects.
Q. Data Interpretation :
Methodological Challenges
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Analytical Tools :
- HPLC-PDA : Detect degradation products (e.g., hydrolyzed amide or sulfonic acid derivatives).
- LC-MS/MS : Identify degradation pathways (e.g., oxidative cleavage of cyclopropane) .
Q. Stabilization Strategies :
Q. What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model binding to sulfotransferase active sites (PDB: 1LS6). Key interactions include hydrogen bonds with Arg130 and hydrophobic contacts with the cyclopropane .
- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
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